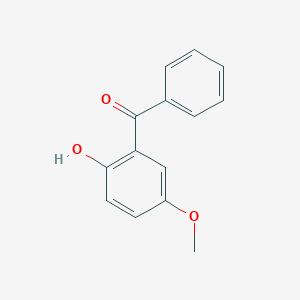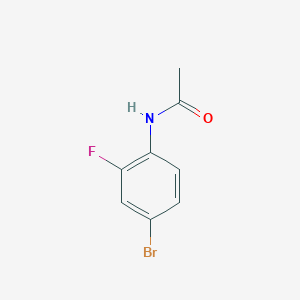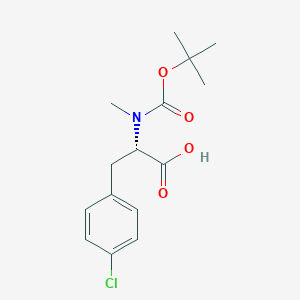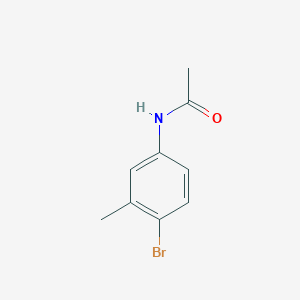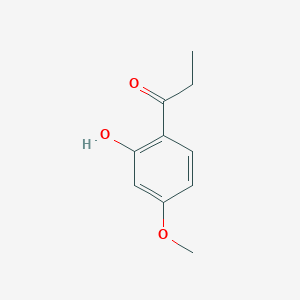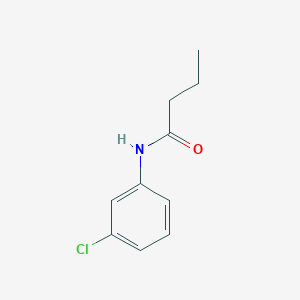
N-(3-chlorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)butanamide, also known as N-(3-chlorophenyl)butyramide or BCAA, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its ability to modulate the activity of the endocannabinoid system.
作用機序
N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide works by binding to and modulating the activity of the CB1 and CB2 receptors in the endocannabinoid system. This leads to a reduction in the release of certain neurotransmitters, such as glutamate and substance P, which are involved in pain sensation. It also leads to an increase in the release of other neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
生化学的および生理学的効果
Studies have shown that N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. It has also been shown to increase the release of the anti-inflammatory cytokine IL-10. In addition, it has been shown to reduce the activity of certain enzymes, such as COX-2, which are involved in the production of prostaglandins, which are involved in pain sensation.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide in lab experiments is that it has a well-defined mechanism of action, which allows researchers to investigate its effects on specific physiological processes. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide. For example, it could be investigated further as a potential therapeutic agent for the treatment of various conditions, including chronic pain, anxiety, and depression. It could also be used to investigate the role of the endocannabinoid system in various physiological processes, such as memory formation and learning. Additionally, it could be used to investigate the potential interactions between the endocannabinoid system and other physiological systems, such as the immune system.
合成法
The synthesis of N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide involves the reaction of 3-chlorobenzoyl chloride with butyramide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学的研究の応用
N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has been used in a variety of scientific research studies due to its ability to modulate the activity of the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By modulating this system, N-(3-chlorophenyl)butanamide(3-chlorophenyl)butanamide has been shown to have potential therapeutic effects in the treatment of various conditions, including chronic pain, anxiety, and depression.
特性
CAS番号 |
6832-93-5 |
|---|---|
製品名 |
N-(3-chlorophenyl)butanamide |
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC名 |
N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13) |
InChIキー |
QOKSOJARIYYAAO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
正規SMILES |
CCCC(=O)NC1=CC(=CC=C1)Cl |
その他のCAS番号 |
6832-93-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



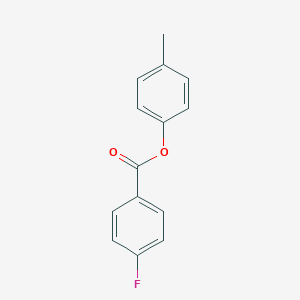
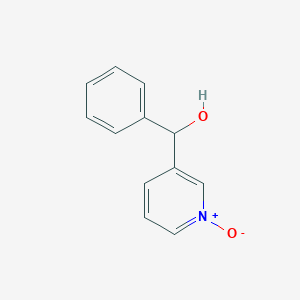
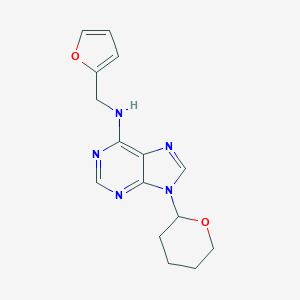
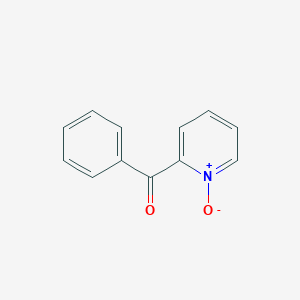
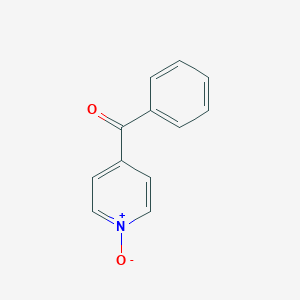
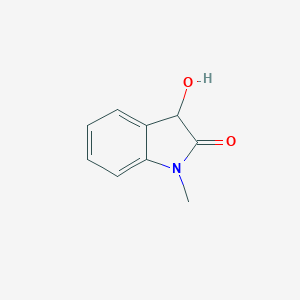
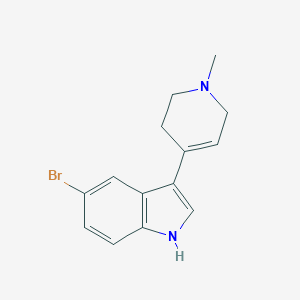
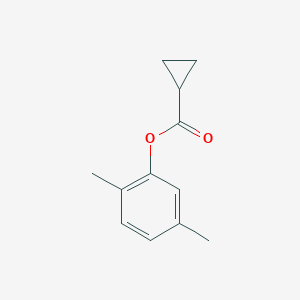
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
